molecular formula C12H26S2 B1597232 1,12-Dodecanedithiol CAS No. 33528-63-1

1,12-Dodecanedithiol

Cat. No. B1597232
CAS RN: 33528-63-1
M. Wt: 234.5 g/mol
InChI Key: NVUDVUDVVXAWGV-UHFFFAOYSA-N
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Description

1,12-Dodecanedithiol is a chemical compound with the molecular formula C12H26S2. It is a type of thiol, which are organic compounds that contain a sulfur-hydrogen (S-H) group .


Synthesis Analysis

1,12-Dodecanedithiol can be synthesized from 1,12-dodecanediol and aliphatic diacids using the melt polycondensation method . The resulting polyesters have high weight average molecular weights .


Molecular Structure Analysis

The molecular structure of 1,12-Dodecanedithiol consists of a 12-carbon chain with a sulfur-hydrogen group at each end . The molecule has a high degree of flexibility and shares a crystalline structure with polyethylene .


Chemical Reactions Analysis

1,12-Dodecanedithiol can undergo S-deprotonation to form 1-dodecanethiolate on the surface of palladium nanoparticles . This then self-assembles into a structure that shows a high degree of order .


Physical And Chemical Properties Analysis

1,12-Dodecanedithiol has a density of 0.9±0.1 g/cm3, a boiling point of 329.7±15.0 °C at 760 mmHg, and a flash point of 131.1±15.2 °C . It also has a molar refractivity of 73.4±0.3 cm3 .

Scientific Research Applications

1. Synthesis of Aliphatic Polyesters

  • Application Summary: 1,12-Dodecanedithiol is used in the synthesis of aliphatic polyesters derived from aliphatic diacids with even carbon atoms . This process is significant for the production of bio-based and biodegradable polymers .
  • Methods of Application: The melt polycondensation method was used to synthesize aliphatic polyesters from 1,12-dodecanedithiol and aliphatic diacids with even carbon atoms . Characterization was done using gel permeation chromatography, hydrogen-1 nuclear magnetic resonance (1H NMR), infrared spectroscopy, differential scanning calorimetry, wide-angle X-ray diffraction, thermogravimetric analysis, tensile test, dynamic mechanical analysis, and rotational rheometer .
  • Results: All polyesters had high weight average molecular weight (>60,000 g/mol). Poly (1,12-dodecylene adipate) had the lowest weight average molecular weight (66,360 g/mol) and poor thermal stability. Four polyesters had very flexible molecular chains and shared a crystalline structure with polyethylene. Poly (1,12-dodecylene octanedioate) and poly (1,12-dodecylene sebacate) had tensile strength of 20.8 MPa and 25.3 MPa, respectively, and elongation at break of 255% and 254%, respectively .

2. Biosynthesis of Medium- to Long-Chain α,ω-Diols

  • Application Summary: 1,12-Dodecanedithiol plays a role in the biosynthesis of α,ω-diols from renewable free fatty acids. This process is significant for the production of polyesters and polyurethanes, highlighting its importance in the polymer industry.
  • Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source.
  • Results: The specific results or outcomes obtained for this application were not detailed in the source.

3. Synthesis of Pharmaceuticals, Advanced Coatings, Lubricants, Detergents, Surfactants, Adhesives and Initiators

  • Application Summary: 1,12-Dodecanedithiol is used in the synthesis of various industrial products including pharmaceuticals, advanced coatings, lubricants, detergents, surfactants, adhesives, and initiators .
  • Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results: The specific results or outcomes obtained for this application were not detailed in the source .

4. Adsorption on Palladium Nanoparticles

  • Application Summary: 1,12-Dodecanedithiol is used in the study of the adsorbed state of a thiol on palladium nanoparticles . This process is significant for understanding the nature and conformation of the adsorbed layer .
  • Methods of Application: In the study, 1-dodecanethiol was generated from 1,12-dodecanedithiol by replacing one of the thiol groups with a hydrogen atom . The structure was then geometry optimized and the vibrational spectrum calculated .
  • Results: The study showed that 1-dodecanethiol undergoes S-deprotonation to form 1-dodecanethiolate on the surface of palladium nanoparticles, which then self-assembles into a structure that shows a high degree of order . The alkyl chain is largely in the all-trans conformation, which occurs despite the small size of the nanoparticle (mean diameter = 3.9 nm) .

5. Synthesis of Pharmaceuticals, Advanced Coatings, Lubricants, Detergents, Surfactants, Adhesives and Initiators

  • Application Summary: 1,12-Dodecanedithiol is used in the synthesis of various industrial products including pharmaceuticals, advanced coatings, lubricants, detergents, surfactants, adhesives, and initiators .
  • Methods of Application: The specific methods of application or experimental procedures for this application were not detailed in the source .
  • Results: The specific results or outcomes obtained for this application were not detailed in the source .

6. Adsorption on Palladium Nanoparticles

  • Application Summary: 1,12-Dodecanedithiol is used in the study of the adsorbed state of a thiol on palladium nanoparticles . This process is significant for understanding the nature and conformation of the adsorbed layer .
  • Methods of Application: In the study, 1-dodecanethiol was generated from 1,12-dodecanedithiol by replacing one of the thiol groups with a hydrogen atom . The structure was then geometry optimized and the vibrational spectrum calculated .
  • Results: The study showed that 1-dodecanethiol undergoes S-deprotonation to form 1-dodecanethiolate on the surface of palladium nanoparticles, which then self-assembles into a structure that shows a high degree of order . The alkyl chain is largely in the all-trans conformation, which occurs despite the small size of the nanoparticle (mean diameter = 3.9 nm) .

Safety And Hazards

1,12-Dodecanedithiol is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

dodecane-1,12-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26S2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUDVUDVVXAWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCS)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365833
Record name 1,12-Dodecanedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,12-Dodecanedithiol

CAS RN

33528-63-1
Record name 1,12-Dodecanedithiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33528-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,12-Dodecanedithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dodecane-1,12-dithiol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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